molecular formula C23H19F4N3O3 B456733 3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B456733
M. Wt: 461.4g/mol
InChI Key: ZKWSBVPBZLJUEL-UHFFFAOYSA-N
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Description

The compound 3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol is a complex organic molecule that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the quinoline moiety. Key steps include:

    Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.

    Coupling with Quinoline Derivative: The final step involves coupling the pyrazole intermediate with a quinoline derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: The difluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Amines, Thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted derivatives with amines or thiols

Scientific Research Applications

3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Investigated for its use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol: can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C23H19F4N3O3

Molecular Weight

461.4g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C23H19F4N3O3/c1-2-33-14-9-7-13(8-10-14)18-11-16(15-5-3-4-6-17(15)28-18)21(31)30-23(32,22(26)27)12-19(29-30)20(24)25/h3-11,20,22,32H,2,12H2,1H3

InChI Key

ZKWSBVPBZLJUEL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O

Origin of Product

United States

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